molecular formula C22H21N5O B5425802 3-{[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-indazole

3-{[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-indazole

Cat. No. B5425802
M. Wt: 371.4 g/mol
InChI Key: JYFHWKFNKJAITD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-indazole is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of indazole derivatives and has been studied for its ability to interact with certain biological targets.

Mechanism of Action

The exact mechanism of action of 3-{[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-indazole is not fully understood. However, it has been suggested that the compound interacts with the biological targets by binding to their active sites and inhibiting their activity. This leads to the modulation of various cellular processes and ultimately leads to the observed pharmacological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to exhibit anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Additionally, it has been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-{[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-indazole in lab experiments is its potential pharmacological properties. It has been found to exhibit activity against various biological targets and has the potential to be developed into a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.

Future Directions

There are several future directions for the study of 3-{[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-indazole. One direction is the further investigation of its pharmacological properties and its potential use as a therapeutic agent. Another direction is the development of more efficient synthesis methods to increase its availability and reduce its cost. Additionally, the compound can be modified to improve its potency and selectivity towards specific biological targets.

Synthesis Methods

The synthesis of 3-{[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-indazole involves a multi-step process. The first step is the synthesis of 4-phenyl-1H-pyrazole-5-carboxylic acid, which is then reacted with piperidine and triphosgene to obtain the intermediate product. The final step involves the reaction of the intermediate product with 1H-indazole-3-carboxylic acid to obtain the desired compound.

Scientific Research Applications

3-{[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-indazole has been studied for its potential pharmacological properties. It has been found to exhibit inhibitory activity against certain biological targets such as protein kinases, phosphodiesterases, and histone deacetylases. These targets are involved in various cellular processes and their dysregulation has been linked to several diseases such as cancer, inflammatory disorders, and neurological disorders.

properties

IUPAC Name

1H-indazol-3-yl-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c28-22(21-17-10-4-5-11-19(17)24-26-21)27-12-6-9-16(14-27)20-18(13-23-25-20)15-7-2-1-3-8-15/h1-5,7-8,10-11,13,16H,6,9,12,14H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFHWKFNKJAITD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NNC3=CC=CC=C32)C4=C(C=NN4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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